3-O-Methyldopa-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

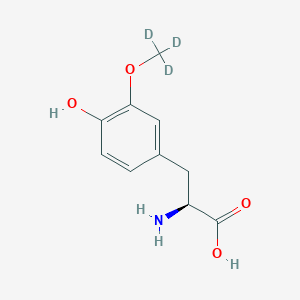

3-O-Methyldopa-d3 is a deuterated form of 3-O-Methyldopa, a major metabolite of L-DOPA, which is widely used in the treatment of Parkinson’s disease. This compound is produced by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase, with S-adenosyl methionine as a cofactor . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Methyldopa-d3 involves the methylation of L-DOPA-d3. The reaction typically uses catechol-O-methyltransferase as the enzyme and S-adenosyl methionine as the methyl donor . The reaction conditions include maintaining a pH of around 7.4 and a temperature of 37°C to mimic physiological conditions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzyme-catalyzed reaction. The product is then purified using chromatography techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

3-O-Methyldopa-d3 undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidative products.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and metal catalysts like iron or copper.

Reduction: Sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and strong acids or bases are typically employed.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and substituted phenylalanines from substitution reactions .

Aplicaciones Científicas De Investigación

3-O-Methyldopa-d3 has a wide range of applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for studying metabolic pathways.

Biology: Helps in tracing the metabolic fate of L-DOPA in biological systems.

Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of L-DOPA in patients with Parkinson’s disease.

Industry: Employed in the development of new drugs and therapeutic agents targeting the dopaminergic system .

Mecanismo De Acción

3-O-Methyldopa-d3 exerts its effects primarily through its role as a metabolite of L-DOPA. It competes with L-DOPA for transport across the blood-brain barrier and can inhibit the uptake of tyrosine, affecting dopamine synthesis . The compound also interacts with various enzymes and transporters involved in dopamine metabolism, such as catechol-O-methyltransferase and the dopamine transporter .

Comparación Con Compuestos Similares

Similar Compounds

L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.

3-Methoxytyrosine: Another metabolite of L-DOPA with similar properties.

Dopamine: The active metabolite of L-DOPA, crucial for its therapeutic effects.

Uniqueness

3-O-Methyldopa-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Actividad Biológica

3-O-Methyldopa-d3 (3-OMD-d3) is a deuterated form of 3-O-methyldopa, a metabolite of L-DOPA, primarily involved in the metabolism of catecholamines. This compound is recognized for its role as a competitive inhibitor of catechol-O-methyltransferase (COMT), an enzyme critical in the degradation of catecholamines, including dopamine. Understanding the biological activity of 3-OMD-d3 is essential for its application in clinical settings, particularly in neurodegenerative diseases such as Parkinson's disease.

3-OMD-d3 exerts its biological effects primarily through the inhibition of COMT, which leads to increased availability of L-DOPA and dopamine in the synaptic cleft. This mechanism enhances dopaminergic signaling, which is crucial in managing symptoms related to Parkinson's disease and other neurological disorders.

Key Molecular Targets:

- Catechol-O-methyltransferase (COMT) : Inhibition prolongs the action of dopamine.

- Dopaminergic Pathways : Modulates motor control and cognitive functions.

Pharmacokinetics

Research has established methods for quantifying 3-OMD-d3 in biological samples using advanced techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). These methods demonstrate high specificity and accuracy, facilitating pharmacokinetic studies essential for understanding dosage and efficacy in clinical applications .

Case Study: Effects on Locomotor Activity

A study investigated the effects of subchronic administration of 3-OMD on locomotor activity in rats. The findings indicated that repeated doses led to increased concentrations of 3-OMD in both blood and striatal tissue, resulting in a dose-dependent decrease in locomotor activity. Notably, while dopamine levels remained unchanged, metabolites such as DOPAC and HVA were significantly reduced. After a washout period, normal locomotor activity and dopamine turnover were restored with acute L-DOPA administration .

Clinical Implications

The concentration levels of 3-OMD have been correlated with various conditions:

- In patients undergoing long-term L-DOPA therapy for Parkinson's disease, elevated levels of 3-OMD can indicate potential adverse effects on motor function due to its competitive inhibition at COMT .

- A study involving newborn screening highlighted the utility of measuring 3-OMD levels to identify metabolic disorders early, emphasizing its role as a biomarker .

Data Table: Summary of Research Findings

Propiedades

IUPAC Name |

(2S)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-LNEZGBMJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.